Cas no 2227720-32-1 ((2S)-4-(5-bromofuran-2-yl)butan-2-ol)

(2S)-4-(5-Bromofuran-2-yl)butan-2-ol is a chiral brominated furan derivative with potential applications in organic synthesis and pharmaceutical research. Its stereospecific (2S) configuration makes it valuable for asymmetric synthesis, particularly in the construction of complex molecules requiring precise chirality. The 5-bromofuran moiety offers reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The hydroxyl group at the butan-2-ol position provides a handle for derivatization or participation in hydrogen bonding interactions. This compound’s well-defined structure and functional group versatility make it a useful intermediate for medicinal chemistry, agrochemical development, and materials science. High purity and consistent stereochemical integrity are key advantages for research applications.
(2S)-4-(5-bromofuran-2-yl)butan-2-ol structure
2227720-32-1 structure
Product name:(2S)-4-(5-bromofuran-2-yl)butan-2-ol
CAS No:2227720-32-1
MF:C8H11BrO2
MW:219.075742006302
CID:6588843
PubChem ID:165782449

(2S)-4-(5-bromofuran-2-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(5-bromofuran-2-yl)butan-2-ol
    • EN300-1914756
    • 2227720-32-1
    • Inchi: 1S/C8H11BrO2/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3/t6-/m0/s1
    • InChI Key: YWUPIUXKYLDQGL-LURJTMIESA-N
    • SMILES: BrC1=CC=C(CC[C@H](C)O)O1

Computed Properties

  • Exact Mass: 217.99424g/mol
  • Monoisotopic Mass: 217.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.4Ų
  • XLogP3: 2.4

(2S)-4-(5-bromofuran-2-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1914756-0.25g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
0.25g
$1696.0 2023-09-17
Enamine
EN300-1914756-0.05g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
0.05g
$1549.0 2023-09-17
Enamine
EN300-1914756-5g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
5g
$5345.0 2023-09-17
Enamine
EN300-1914756-0.5g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
0.5g
$1770.0 2023-09-17
Enamine
EN300-1914756-1.0g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
1g
$1844.0 2023-05-31
Enamine
EN300-1914756-10.0g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
10g
$7927.0 2023-05-31
Enamine
EN300-1914756-10g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
10g
$7927.0 2023-09-17
Enamine
EN300-1914756-1g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
1g
$1844.0 2023-09-17
Enamine
EN300-1914756-2.5g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
2.5g
$3611.0 2023-09-17
Enamine
EN300-1914756-0.1g
(2S)-4-(5-bromofuran-2-yl)butan-2-ol
2227720-32-1
0.1g
$1623.0 2023-09-17

Additional information on (2S)-4-(5-bromofuran-2-yl)butan-2-ol

(2S)-4-(5-bromofuran-2-yl)butan-2-ol (CAS No. 2227720-32-1): A Comprehensive Overview

(2S)-4-(5-bromofuran-2-yl)butan-2-ol, with the CAS number 2227720-32-1, is a chiral compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its 5-bromofuran moiety and a chiral butan-2-ol group, which contribute to its distinct properties and reactivity.

The chemical formula of (2S)-4-(5-bromofuran-2-yl)butan-2-ol is C9H11BrO3, and it has a molecular weight of approximately 241.08 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the bromination of furan derivatives and subsequent chiral resolution techniques. The chirality of the compound is crucial for its biological activity and selectivity in various applications.

In the context of pharmaceutical research, (2S)-4-(5-bromofuran-2-yl)butan-2-ol has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that (2S)-4-(5-bromofuran-2-yl)butan-2-ol exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases, suggesting its potential as a therapeutic candidate for conditions such as Alzheimer's disease.

Beyond its pharmaceutical applications, (2S)-4-(5-bromofuran-2-yl)butan-2-ol has also been explored for its use in materials science. The presence of the bromine atom and the furan ring provides unique opportunities for functionalization and polymerization reactions. Researchers at the University of California, Berkeley, have demonstrated that this compound can serve as a building block for the synthesis of advanced polymers with tunable properties, including enhanced mechanical strength and thermal stability.

The synthesis of (2S)-4-(5-bromofuran-2-yl)butan-2-ol typically involves several steps, starting with the bromination of furan to form 5-bromofuran. This intermediate is then coupled with an appropriate chiral alcohol precursor through a metal-catalyzed reaction to yield the final product. The choice of catalyst and reaction conditions is critical for achieving high yields and enantiomeric purity. Recent advancements in asymmetric catalysis have significantly improved the efficiency and selectivity of this process.

In terms of safety and handling, while (2S)-4-(5-bromofuran-2-yl)butan-2-ol is not classified as a hazardous material, it should be handled with care due to its reactivity and potential for forming unstable intermediates during synthesis. Proper personal protective equipment (PPE) should be used, and all procedures should be conducted in a well-controlled laboratory environment.

The physical properties of (2S)-4-(5-bromofuran-2-yl)butan-2-ol

In conclusion, (2S)-4-(5-bromofuran-2-yl)butan-2-ol (CAS No. 2227720-32-1) is a versatile chiral compound with significant potential in both pharmaceutical and materials science applications. Ongoing research continues to uncover new uses and properties, making it an exciting area of study for chemists and materials scientists alike.

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